![molecular formula C9H6Cl2N2O4S2 B046102 2-[(5,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-72-9](/img/structure/B46102.png)
2-[(5,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the benzothiadiazine family, which is characterized by a benzene ring fused with a thiadiazine ring. The presence of carboxymethyl and dichloro groups further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 5,7-dichloro-2,3-dihydro-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylating agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the carboxymethyl group. Common reagents used in this synthesis include chloroacetic acid and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzothiadiazine derivatives.
Applications De Recherche Scientifique
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The carboxymethyl and dichloro groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide: Similar structure with bromine atoms instead of chlorine.
3-[(Carboxymethyl)thio]-5,7-difluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide: Fluorine atoms replace chlorine atoms.
Uniqueness
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
114260-72-9 |
|---|---|
Formule moléculaire |
C9H6Cl2N2O4S2 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
Clé InChI |
MOBWIOHKVSJAIB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
SMILES canonique |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


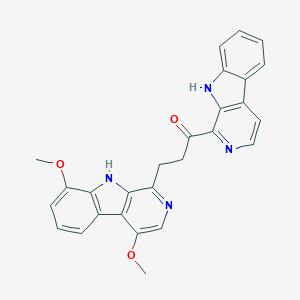
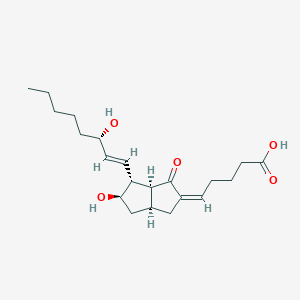
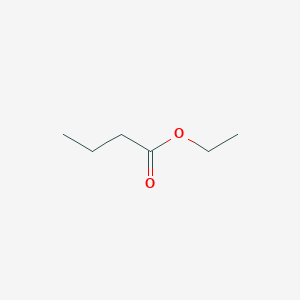
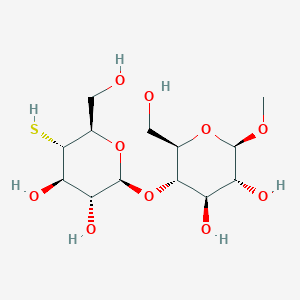
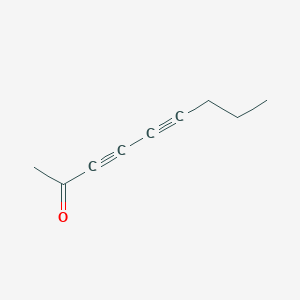
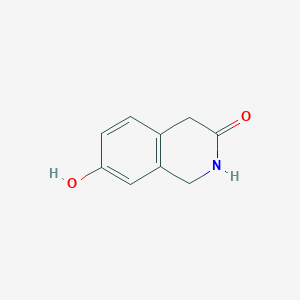
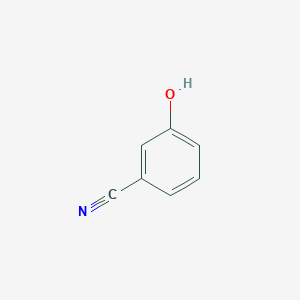
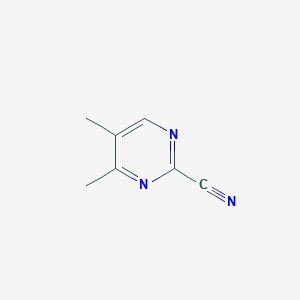
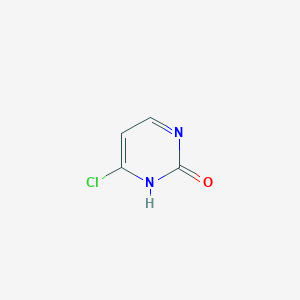
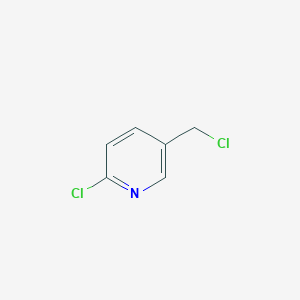
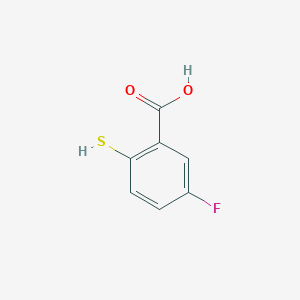
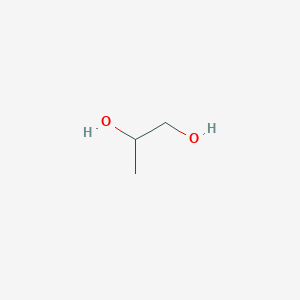
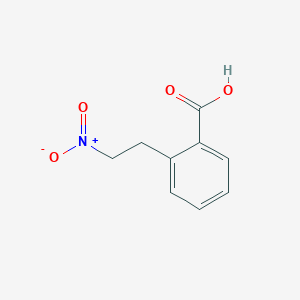
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
